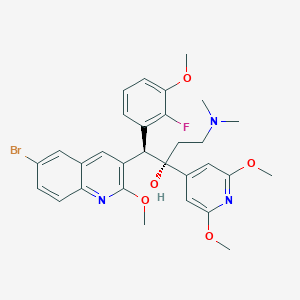

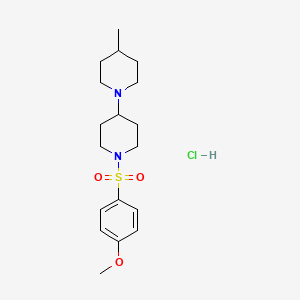

![molecular formula C39H37N3O3 B611247 ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate CAS No. 1446350-60-2](/img/structure/B611247.png)

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate

Overview

Description

Novel modulator of proteasome assembly, resulting in an increase in 20S levels

TCH-165 is a small molecule modulator of proteasome assembly, resulting in an increase in 20S levels. The increase in the level of free 20S corresponds to enhanced proteolysis of IDPs.

Scientific Research Applications

Antitumor Activity in Multiple Myeloma

TCH-165 has been shown to exhibit antitumor activity in multiple myeloma, a type of cancer that forms in a type of white blood cell called a plasma cell . The compound achieves this by regulating the stability of the MYC protein, an oncogenic transcription factor that drives cell growth, differentiation, and tumor development .

Regulation of MYC Protein Stability

The MYC protein levels are tightly regulated by the proteasome, and an increase in MYC protein expression is found in more than 70% of all human cancers, including multiple myeloma . TCH-165 has been found to decrease MYC protein levels, in a manner that parallels REGγ protein-mediated MYC degradation .

Enhancement of Apoptotic Signaling

TCH-165 enhances MYC degradation and reduces cancer cell growth in vitro and in vivo models of multiple myeloma by enhancing apoptotic signaling . This is assessed by targeted gene expression analysis of cancer pathways .

Reduction of Cancer Cell Growth

TCH-165 has been shown to reduce the viability of multiple myeloma patient cells, even in refractory cells that don’t respond to bortezomib . In an in vivo xenograft model, TCH-165 was shown to reduce tumor growth .

Enhancement of 20S Proteasome-Mediated Degradation

TCH-165 has the ability to enhance 20S-mediated degradation of the intrinsically disordered proteins α-synuclein (α-syn) and tau (tau441) . This suggests potential applications in neurodegenerative diseases where these proteins are implicated.

Safety and Tolerance in Animal Models

Importantly, TCH-165 is well tolerated when administered to mice and dogs . This indicates its potential for safe use in therapeutic applications.

Mechanism of Action

TCH-165, also known as rel-Ethyl (4R,5R)-1-benzyl-5-(4-(benzylamino)phenyl)-2-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-imidazole-4-carboxylate or ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate, is a small molecule modulator of proteasome assembly .

Target of Action

The primary target of TCH-165 is the 20S proteasome , a protein complex responsible for degrading unneeded or damaged proteins .

Mode of Action

TCH-165 enhances the proteolytic activity of the 20S proteasome by increasing substrate accessibility to the 20S catalytic chamber through 20S gate opening . It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation .

Biochemical Pathways

TCH-165 affects the proteasome pathway by enhancing the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein (α-syn) and tau . It also enhances the degradation of the proto-oncogene c-MYC .

Result of Action

TCH-165 reduces cancer cell growth in vitro and in vivo models of multiple myeloma by enhancing apoptotic signaling . It down-regulates c-MYC target genes and inhibits cancer cell proliferation and tumor growth in vivo .

Action Environment

The action of TCH-165 is influenced by the cellular environment. For instance, the presence of various doses of TCH-165 can enhance the degradation of certain proteins . .

properties

IUPAC Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDLWRCUPASJGY-AEGYFVCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: TCH-165 acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, TCH-165 promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, TCH-165 does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of TCH-165 in in vitro and in vivo models?

A2: TCH-165 exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that TCH-165 effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, TCH-165 demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that TCH-165 could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, TCH-165 was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of TCH-165 in different disease areas?

A3: Based on the current research, TCH-165 holds promise for therapeutic applications in various disease areas:

- Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]

- Neurodegenerative Diseases: TCH-165's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []

- Cardiac Ischemia/Reperfusion Injury: Research suggests that TCH-165 may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

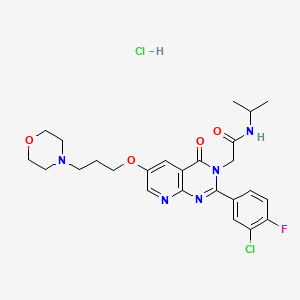

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

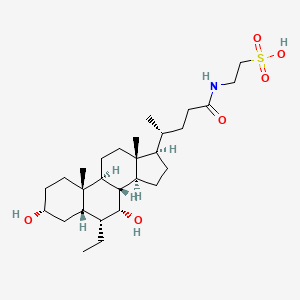

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)